(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride
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Overview
Description
(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a bicyclic amine derivative, characterized by a bicyclo[2.2.1]heptane structure with an aminomethyl group and a hydroxymethyl group attached to the second carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the aminomethyl and hydroxymethyl groups. This can involve reactions such as hydroboration-oxidation to introduce the hydroxymethyl group and subsequent amination to introduce the aminomethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups attached to the bicyclic structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups to the aminomethyl moiety.
Scientific Research Applications
(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially modulating their activity. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Norbornane derivatives: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[2.2.1]heptane derivatives: Variants with modifications at different positions on the bicyclic framework.
Uniqueness
What sets (2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride apart is its specific combination of functional groups and the resulting chemical properties. The presence of both aminomethyl and hydroxymethyl groups on the bicyclic structure provides unique reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-9(6-11)4-7-1-2-8(9)3-7;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTYBLMXGNORCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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